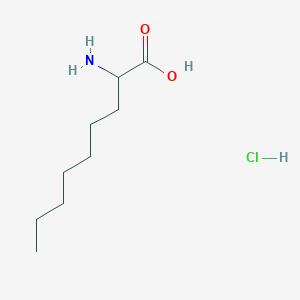

2-Aminononanoic acid hydrochloride

Description

BenchChem offers high-quality 2-Aminononanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminononanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

2-aminononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

InChI Key |

MQICSRBLFWWCLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of 2-Aminononanoic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of modern chemical and biological research, the exploration of non-proteinogenic amino acids (NPAAs) has opened new frontiers in drug discovery, peptide engineering, and the fundamental understanding of biological processes. Among these, 2-Aminononanoic acid, a non-proteinogenic α-amino acid with a seven-carbon side chain, has emerged as a versatile building block. Its unique hydrophobic character and structural properties offer researchers a powerful tool to modulate the physicochemical and biological characteristics of peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of 2-Aminononanoic acid, offering insights for its effective utilization in the laboratory.

Physicochemical Properties of 2-Aminononanoic Acid

2-Aminononanoic acid is an alpha-amino acid, structurally similar to its proteinogenic counterparts but distinguished by its extended n-heptyl side chain. This aliphatic chain imparts significant hydrophobicity to the molecule, a key feature that can be harnessed in various research applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₂ | N/A |

| Molecular Weight | 173.25 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents | N/A |

The chirality at the α-carbon allows for the synthesis of enantiomerically pure (S)- and (R)-2-Aminononanoic acid, which is crucial for stereospecific applications in medicinal chemistry and materials science.

Synthesis of 2-Aminononanoic Acid

The synthesis of 2-Aminononanoic acid can be achieved through both chemical and biocatalytic routes, with the latter offering a greener and more stereoselective approach.

Biocatalytic Synthesis: A Green and Efficient Approach

Enzymatic synthesis provides an elegant method for producing enantiomerically pure 2-Aminononanoic acid. A notable example involves the use of transaminases. For instance, a transaminase from Chromobacterium violaceum has been successfully employed for the synthesis of the closely related (S)-2-aminooctanoic acid with high enantiomeric excess (>98% ee) and conversion efficiencies ranging from 52-80%[1][2][3]. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminononanoic Acid (Conceptual)

This protocol is adapted from the synthesis of (S)-2-aminooctanoic acid and can be optimized for 2-Aminononanoic acid.

Materials:

-

2-oxononanoic acid (substrate)

-

Amino donor (e.g., L-alanine, isopropylamine)

-

Transaminase from Chromobacterium violaceum (or a suitable engineered variant)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Bioreactor or temperature-controlled shaker

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 2-oxononanoic acid, an excess of the amino donor, and a catalytic amount of PLP in the buffer solution.

-

Enzyme Addition: Add the purified transaminase or whole cells expressing the enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the formation of 2-Aminononanoic acid using techniques like HPLC or GC-MS.

-

Purification: Once the reaction reaches completion, purify the (S)-2-Aminononanoic acid from the reaction mixture using ion-exchange chromatography or crystallization.

Applications in Peptide Science and Drug Discovery

The primary and most well-documented application of 2-Aminononanoic acid is in the modification of peptides to enhance their therapeutic properties, particularly for antimicrobial peptides (AMPs).

Enhancing the Potency of Antimicrobial Peptides

The incorporation of 2-Aminononanoic acid into AMPs significantly increases their hydrophobicity, a critical factor for their interaction with and disruption of bacterial cell membranes. This modification can lead to a substantial improvement in antimicrobial activity.

A study on a lactoferricin B-derived antimicrobial peptide demonstrated that terminal modification with (S)-2-aminooctanoic acid, a close analog of 2-aminononanoic acid, resulted in up to a 16-fold increase in antibacterial activity[1][2][3]. The modified peptides exhibited lower minimal inhibitory concentrations (MICs) against a range of pathogenic bacteria.

Table of Minimal Inhibitory Concentrations (MIC) for a Lactoferricin B-derived Peptide Modified with (S)-2-aminooctanoic acid [1][3]

| Bacterial Strain | Unmodified Peptide (µg/mL) | C-terminally Modified Peptide (µg/mL) |

| Escherichia coli | >500 | 25 |

| Bacillus subtilis | >500 | 50 |

| Salmonella typhimurium | >500 | 100 |

| Pseudomonas aeruginosa | >500 | 200 |

| Staphylococcus aureus | >500 | 400 |

This enhanced activity is attributed to the increased lipophilicity conferred by the long alkyl side chain of the amino acid, which facilitates the peptide's insertion into the bacterial membrane, leading to membrane disruption and cell death.

Workflow for Incorporating 2-Aminononanoic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for incorporating 2-Aminononanoic acid into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis.

Broader Applications in Research

Beyond its prominent role in enhancing antimicrobial peptides, the unique properties of 2-Aminononanoic acid lend themselves to a variety of other research applications.

As a Chiral Building Block in Organic Synthesis

The stereogenic center of 2-Aminononanoic acid makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Its long aliphatic side chain can influence the stereochemical outcome of reactions and impart specific solubility and binding properties to the final product. While specific examples in the literature are still emerging, its potential as a chiral auxiliary or synthon in the synthesis of natural product analogs and other bioactive compounds is an active area of research[4].

Probing Lipid-Protein Interactions

The hydrophobic nature of the 2-Aminononanoic acid side chain makes it an excellent tool for studying lipid-protein interactions. By incorporating this amino acid into membrane-associated peptides or proteins, researchers can investigate how the long alkyl chain influences protein folding, stability, and function within the lipid bilayer. This can provide valuable insights into the mechanisms of membrane protein insertion and the role of specific lipid-protein interactions in cellular signaling[5][6].

Development of Peptidomimetics and Drug Delivery Systems

2-Aminononanoic acid can be a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. Its incorporation can introduce conformational constraints and increase lipophilicity, which can be beneficial for crossing biological membranes[7]. Furthermore, its amphiphilic nature suggests potential applications in the development of self-assembling nanostructures for drug delivery applications[6][8][9][10].

Analytical Methodologies

The detection and quantification of 2-Aminononanoic acid, particularly in complex biological matrices, require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Conceptual LC-MS/MS Method for Quantification of 2-Aminononanoic Acid

Sample Preparation:

-

Protein Precipitation: For biological samples like plasma or cell lysates, precipitate proteins using a solvent such as acetonitrile or methanol.

-

Supernatant Collection: Centrifuge the sample and collect the supernatant containing the free amino acids.

-

Derivatization (Optional): While direct analysis is possible, derivatization of the amino group can improve chromatographic retention and ionization efficiency.

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column or a mixed-mode column designed for amino acid analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring the transition from the precursor ion (the protonated molecule of 2-Aminononanoic acid) to a characteristic product ion.

Validation:

The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines to ensure reliable quantification[2][3][11][12][13].

Future Perspectives and Conclusion

2-Aminononanoic acid represents a valuable addition to the synthetic chemist's and chemical biologist's toolbox. While its application in enhancing antimicrobial peptides is well-established, its potential in other areas of research is beginning to be explored. Future research will likely focus on:

-

Expanding its use as a chiral building block in the synthesis of novel bioactive compounds.

-

Systematically investigating its impact on peptide conformation and function in a wider range of therapeutic peptides.

-

Developing its application in metabolic labeling studies to trace the fate of proteins and understand metabolic pathways.

-

Harnessing its properties for the rational design of drug delivery systems and other biomaterials.

References

-

Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. [Link]

-

Borges, C. R., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B, 1179, 122849. [Link]

-

Casetta, B., & Tagliacozzi, D. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-544. [Link]

-

Almahboub, S. A., et al. (2017). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate. [Link]

-

Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

-

Giavalisco, P., et al. (2021). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolites, 11(5), 282. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. [Link]

-

NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

-

Karle, I. L. (1985). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 24(1), 1-14. [Link]

-

Link, A. J., & Tirrell, D. A. (2003). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 103(10), 4131-4154. [Link]

-

Bond, P. J., & Sansom, M. S. (2006). Lipid-protein interactions of integral membrane proteins: a comparative simulation study. Biophysical Journal, 90(6), 1930-1944. [Link]

-

Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]

-

de Souza, R. O., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 809-835. [Link]

-

Bonifacino, J. S. (2004). Metabolic Labeling With Amino Acids. Current Protocols in Immunology, Chapter 8, Unit 8.8. [Link]

-

Patel, H. H., & Patel, N. K. (2014). Microbial/enzymatic synthesis of chiral drug intermediates. Journal of Applied Microbiology, 116(5), 1085-1107. [Link]

-

Adharvana Chari, M., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 45-47. [Link]

-

Liang, G., & Gan, C. Y. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(3), 3201-3221. [Link]

-

Sharma, S., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 108-117. [Link]

-

Fonović, M., & Bogyo, M. (2008). Activity based probes as a tool for functional proteomic analysis of proteases. Expert Review of Proteomics, 5(5), 721-730. [Link]

-

Fürstner, A. (2001). New uses of amino acids as chiral building blocks in organic synthesis. Organic Letters, 3(20), 3119-3120. [Link]

-

Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]

-

Muttenthaler, M., et al. (2021). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Angewandte Chemie International Edition, 60(14), 7643-7648. [Link]

-

El Oualid, F., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(21), 5030. [Link]

-

Ghorai, P., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1238. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 21(12), 4235. [Link]

-

PubChem. (n.d.). 9-Aminononanoic acid. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

-

de Jesus, M. D. S. S., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. [Link]

-

Ye, B., & Li, Y. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 2, pp. 145-161). American Chemical Society. [Link]

-

Zhang, X., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Chromatography B, 1152, 122247. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 25(17), 3996. [Link]

-

Le, S. V., & Macmillan, D. W. C. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Journal of the American Chemical Society, 138(41), 13538-13541. [Link]

-

Wright, T. H., et al. (2020). Photochemical Methods for Peptide Macrocyclization. Chemistry – A European Journal, 26(63), 14296-14307. [Link]

-

Fonović, M., & Bogyo, M. (2008). Activity-based probes as a tool for functional proteomic analysis of proteases. Expert Review of Proteomics, 5(5), 721-730. [Link]

-

Fura, A. (2006). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Current Topics in Medicinal Chemistry, 6(16), 1731-1745. [Link]

-

Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

-

Romero, M., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 145(40), 22006-22014. [Link]

-

El Oualid, F., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(21), 5030. [Link]

-

Parmar, N., & Vats, M. (2020). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Catalysts, 10(9), 981. [Link]

-

Trucillo, P. (2021). Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. Processes, 9(3), 470. [Link]

-

Dalvie, D., et al. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. ACS Medicinal Chemistry Letters, 11(11), 2087-2107. [Link]

-

Trucillo, P. (2019). Development of nano carriers for drug delivery applications. PURE. [Link]

-

Manier, S. K., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]

-

Trucillo, P. (2023). Drug Nanocarriers for Pharmaceutical Applications. Pharmaceutics, 15(7), 1919. [Link]

-

Chauhan, N. S. (2020). Advances and Avenues in the Development of Novel Carriers for Bioactives and Biological Agents. ResearchGate. [Link]

-

di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Fonović, M., & Bogyo, M. (2008). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of Amino Acid Side Chain Analogs within Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.sabanciuniv.edu [pure.sabanciuniv.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nebiolab.com [nebiolab.com]

- 12. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Engineering Lipophilicity: The C9 Hydrophobic Unnatural Amino Acid Framework

Executive Summary & Physicochemical Landscape

In modern peptide therapeutics, the incorporation of hydrophobic unnatural amino acids (UAAs) is a decisive strategy for modulating pharmacokinetics and membrane permeability. This guide focuses specifically on C9-side-chain UAAs , most notably 2-Aminoundecanoic acid (

Unlike canonical hydrophobic residues (Leucine, Phenylalanine), C9 UAAs introduce a "lipophilic arm" that bridges the gap between small molecule hydrophobicity and fatty acid acylation. They act as intrinsic membrane anchors and albumin-binding motifs without the need for post-translational conjugation.

The "C9" Nomenclature & Structure

Precise nomenclature is critical in this domain to avoid synthetic errors.

-

Target UAA: 2-Aminoundecanoic acid.

-

Side Chain: Nonyl group (

). -

Total Carbon Count: 11.

-

Structural Role: The C9 chain provides a high degree of rotational freedom (entropy) combined with significant van der Waals surface area, distinct from the bulky, rigid hydrophobicity of Tryptophan or the short aliphatic nature of Leucine.

Quantitative Property Profile

The following table contrasts C9 UAAs with canonical hydrophobic residues.

| Property | Leucine (Leu) | Phenylalanine (Phe) | 2-Aminoundecanoic Acid (C9-UAA) |

| Side Chain | Isobutyl | Benzyl | Nonyl (Linear |

| 2.2 | 2.6 | 4.8 - 5.2 | |

| SASA ( | ~180 | ~210 | > 350 |

| Rotatable Bonds | 2 | 2 | 8 |

| Albumin Affinity ( | Negligible | Negligible | |

| Helical Propensity | High | Moderate | Low (Destabilizing unless stapled) |

Technical Insight: The jump in

to ~5.0 creates a "solubility cliff." While this enhances membrane partition, it introduces severe aggregation risks during Solid Phase Peptide Synthesis (SPPS), necessitating the modified protocols detailed in Section 3.

Pharmacokinetic Utility: The Albumin Switch

The primary utility of C9 UAAs in drug development is Half-Life Extension (HLE) via non-covalent binding to Human Serum Albumin (HSA).

Mechanism of Action

HSA possesses multiple fatty acid binding sites (FA1–FA7). While myristic acid (C14) and palmitic acid (C16) bind with high affinity (

C9 UAAs occupy a "Goldilocks" zone:

-

Intermediate Affinity: They bind HSA with low

M affinity. This creates a depot effect that extends half-life but allows a higher free fraction of the drug to engage its target receptor compared to C16-acylated peptides. -

Membrane Anchoring: The C9 chain partitions into the lipid bilayer interface, facilitating receptor entry for GPCR targets (e.g., GLP-1 analogs) via a "membrane catalysis" mechanism.

Pathway Visualization

The following diagram illustrates the equilibrium dynamics of C9-UAA peptides in vivo.

Figure 1: Pharmacokinetic equilibrium of C9-containing peptides. Note the reversible HSA binding which acts as a buffer against renal clearance.

Synthesis Protocol: Overcoming Hydrophobic Collapse

Incorporating C9 UAAs via SPPS is non-trivial. The long aliphatic chain causes inter-chain aggregation on the resin, leading to incomplete coupling and deletion sequences.

The "Magic Mixture" Protocol

Standard DMF/DCM solvents are insufficient. You must disrupt hydrogen bonding networks.

Reagents:

-

Resin: ChemMatrix (PEG-PS) or low-loading Wang (< 0.3 mmol/g). High loading promotes aggregation.

-

Coupling Agent: HATU or COMU (more reactive than HBTU).

-

Chaotropic Solvent System: DMF + 10% 2,2,2-Trifluoroethanol (TFE) OR N-Methyl-2-pyrrolidone (NMP) with 1% LiCl.

Step-by-Step Workflow

-

Swelling: Swell resin in DCM for 30 mins, then exchange to NMP.

-

Deprotection: 20% Piperidine in DMF (standard).[1][2] Critical: Monitor UV absorbance of the fulvene adduct to ensure complete removal.

-

Activation (The C9 Step):

-

Pre-activate 3.0 eq of Fmoc-2-Aminoundecanoic acid with 2.9 eq HATU and 6.0 eq DIPEA in NMP.

-

Wait time: 30 seconds (pre-activation).

-

-

Coupling:

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Figure 2: Optimized SPPS cycle for hydrophobic C9 UAAs highlighting the critical double-coupling and capping steps.

Genetic Code Expansion (GCE) Integration

For protein engineering (e.g., modifying antibodies or enzymes), SPPS is not viable. Genetic Code Expansion allows the site-specific incorporation of C9 UAAs in living cells.

The Orthogonal Pair

The Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri or mazei is the enzyme of choice.[6] The wild-type PylRS has a large hydrophobic pocket naturally designed for pyrrolysine, but it readily accepts long aliphatic chains.

-

Enzyme: Wild-type MmPylRS or the "L274A" mutant (expands pocket size).

-

tRNA:

(suppresses the Amber TAG codon). -

Substrate: 2-Aminoundecanoic acid (must be added to media at 1–2 mM).

Protocol Validation

To verify incorporation, do not rely solely on SDS-PAGE.

-

Mass Spectrometry: Perform intact protein MS. You should see a mass shift of +141 Da (mass of C9 side chain residue) relative to the wild-type or control.

-

Solubility Check: Proteins with surface-exposed C9 residues may precipitate. Use mild detergents (0.1% Tween-20) in lysis buffers.

References

-

Hydrophobicity Scales & Structural Impact

-

Wimley, W. C., & White, S. H. (1996). "Experimentally determined hydrophobicity scale for proteins at membrane interfaces." Nature Structural Biology. Link

-

-

Albumin Binding Mechanisms

-

Zorzi, A., et al. (2017). "Acylated peptides as therapeutics: a strategic view." Nature Reviews Drug Discovery. Link

-

-

SPPS of "Difficult" Sequences

-

Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews. Link

-

-

Genetic Code Expansion (PylRS)

-

C9/Fatty Acid Specifics

-

Fichman, G., & Gazit, E. (2014). "Self-assembly of short peptides to form hydrogels: Design of building blocks, physical properties and technological applications." Acta Biomaterialia. (Discusses aliphatic chain length impact). Link

-

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]

- 7. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminononanoic acid HCl thermodynamic stability data

An In-depth Technical Guide on the Thermodynamic Stability of 2-Aminononanoic Acid HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust drug development. For non-standard amino acids like 2-Aminononanoic acid hydrochloride, a thorough understanding of its thermal behavior is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Aminononanoic acid HCl. It delves into the fundamental principles of thermal analysis, presents detailed experimental protocols for key techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offers insights into the interpretation of the resulting data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as a vital resource for scientists navigating the challenges of formulation, process development, and regulatory compliance.

Introduction: The Critical Role of Thermodynamic Stability

In the journey from discovery to market, a drug substance's intrinsic stability is a paramount concern. Thermodynamic stability data informs critical decisions in process chemistry, formulation development, and the determination of a product's shelf-life and storage conditions. 2-Aminononanoic acid, a non-proteinogenic amino acid, represents a class of compounds with significant potential as building blocks in novel therapeutics. The hydrochloride salt form is often utilized to enhance solubility and handling properties. However, the introduction of the salt can also influence the compound's stability profile.

This guide will provide the necessary technical depth for researchers to:

-

Understand the theoretical underpinnings of the thermodynamic stability of amino acid hydrochlorides.

-

Implement robust analytical workflows to characterize the thermal properties of 2-Aminononanoic acid HCl.

-

Interpret the analytical data to predict potential degradation pathways and inform stabilization strategies.

Theoretical Framework: Understanding the Stability of Amino Acid Salts

Amino acids are crystalline solids that generally exhibit high melting points, often decomposing before they melt.[1] Their structure as zwitterions in the solid state contributes to this thermal robustness.[1] When converted to a hydrochloride salt, the carboxylic acid is protonated, and the amino group exists as an ammonium chloride salt. This alteration in the crystal lattice and molecular interactions directly impacts the compound's thermodynamic properties.

Key factors influencing the stability of 2-Aminononanoic acid HCl include:

-

Temperature: The primary driver of thermal decomposition.

-

Moisture: Can lead to hydrolysis or changes in crystal form.

-

pH: While the HCl salt dictates an acidic environment, excursions in pH during processing or formulation can affect stability.[2]

-

Solid-State Form: Polymorphism, or the existence of different crystal forms, can significantly alter thermodynamic stability.

Core Methodologies for Stability Assessment

The two primary techniques for evaluating the thermodynamic stability of a solid material like 2-Aminononanoic acid HCl are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides quantitative information about thermal events that involve a change in enthalpy, such as melting, crystallization, and solid-solid transitions.

Causality in Experimental Design: The choice of heating rate in DSC is a critical parameter. A slower heating rate provides better resolution of thermal events, while a faster rate can enhance the detection of subtle transitions. For an initial screen of an unknown compound, a rate of 10 °C/min is a common starting point. The sample must be hermetically sealed in a pan to contain any evolved gases and prevent interaction with the atmosphere.

Detailed Experimental Protocol for DSC Analysis:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Aminononanoic acid HCl into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond the point of decomposition (e.g., 300 °C).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to create a stable thermal environment.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (ΔH) of any endothermic (melting) or exothermic (decomposition) events.[5]

Visualization of DSC Experimental Workflow:

Caption: Workflow for TGA analysis of 2-Aminononanoic acid HCl.

Data Presentation and Interpretation

While specific experimental data for 2-Aminononanoic acid HCl is not publicly available, we can present a hypothetical dataset based on the known properties of similar amino acids to illustrate the interpretation process.

Table 1: Hypothetical Thermal Analysis Data for 2-Aminononanoic Acid HCl

| Parameter | Technique | Value | Interpretation |

| Melting Onset (Tonset) | DSC | 205 °C | The temperature at which melting begins. |

| Melting Peak (Tpeak) | DSC | 210 °C | The temperature of maximum melting rate. |

| Enthalpy of Fusion (ΔHfus) | DSC | 120 J/g | Energy required to melt the substance; indicates crystallinity. |

| Decomposition Onset (Td) | TGA | 225 °C | The temperature at which significant mass loss begins. |

| Mass Loss at 250 °C | TGA | 35% | Indicates partial decomposition. |

Interpretation of Results:

-

The DSC data suggests that 2-Aminononanoic acid HCl is a crystalline solid with a sharp melting point around 210 °C.

-

The TGA data indicates that decomposition starts at a temperature (225 °C) slightly above the melting point. This is common for amino acids, which can decompose upon melting. [6]* The significant mass loss observed in TGA confirms that the thermal event seen in DSC is not simple melting but likely melting with concurrent decomposition. Studies on other amino acids have shown that thermal decomposition often results in the evolution of gases like H₂O and NH₃. [7] Potential Degradation Pathways:

The thermal decomposition of amino acid hydrochlorides can proceed through several pathways. For 2-Aminononanoic acid HCl, likely initial degradation steps include the loss of HCl, water, and subsequent decarboxylation or deamination.

Visualization of Potential Degradation Pathways:

Caption: Potential initial degradation pathways for 2-Aminononanoic acid HCl under thermal stress.

Implications for Drug Development and Formulation

The thermodynamic stability data for 2-Aminononanoic acid HCl directly impacts several key areas of drug development:

-

Process Chemistry: The decomposition temperature determines the maximum safe temperature for drying and other downstream processing steps.

-

Formulation: Knowing the melting point is crucial for developing formulations that may involve thermal processes, such as hot-melt extrusion. The stability profile will dictate the choice of excipients to minimize degradation. [8]* Storage and Shelf-life: This data is foundational for designing accelerated stability studies to predict the long-term shelf-life of the drug substance and product under various storage conditions (e.g., temperature and humidity).

Conclusion

While direct, published thermodynamic stability data for 2-Aminononanoic acid HCl is scarce, a robust and reliable stability profile can be established using standard thermal analysis techniques. This guide outlines the essential methodologies—DSC and TGA—and provides a framework for interpreting the data within the context of drug development. By applying these principles, researchers and scientists can proactively address potential stability challenges, ensuring the development of a safe, effective, and stable pharmaceutical product. A thorough characterization of the compound's thermal properties is not merely a regulatory requirement but a fundamental component of sound scientific development.

References

- KBI Biopharma. Differential Scanning Calorimetry (DSC).

- TA Instruments. (n.d.). Characterizing Protein Stability by DSC.

- Banerjee, T., Singh, R. K., & Kishore, N. (2011). Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. Journal of Solution Chemistry, 40, 1596–1617.

- Malvern Panalytical. (2020).

- Student Theses Faculty of Science and Engineering. (2009). Differential Scanning Calorimetry and Protein Stability.

- Abdul-Fattah, A. M., et al. (2008). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- Fisher Scientific. (2025).

- ResearchGate. (n.d.). TGA analysis of studied amino acids.

- ECHEMI. (2019).

- Rodante, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

- Chen, P.-H., et al. (2026). Photoelectrochemical Stability Enhancement of (311)-Oriented Indium Sulfide Thin Films via In-Cystine Complex Formation.

- BASF. (2025).

- Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191223.

- Jackson, S. E., & Crump, M. P. (2018). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online.

- Sigma-Aldrich. (2025).

- PubChem. (n.d.). (s)-2-Aminobutanoic acid hydrochloride.

- PubChem. (n.d.). 2-(Aminooxy)propanoic acid hydrochloride.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of lysine amino acid.

- Kerin, N. Z., et al. (1979). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Hospital Pharmacy, 36(9), 1211-1214.

- Kim, H. J., et al. (2013). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.

- Agilent. (n.d.). Amino Acid Analysis.

- Chemistry LibreTexts. (2024). Properties of Amino Acids.

- PubChem. (n.d.). 9-Aminononanoic acid.

- PubChem. (n.d.). 8-Aminooctanoic acid hydrochloride.

- Chemos GmbH & Co. KG. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kbibiopharma.com [kbibiopharma.com]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of 2-Aminononanoic Acid (Acn) Derivatives

Executive Summary & Strategic Rationale

2-Aminononanoic acid (Acn) is a non-canonical, aliphatic

Why use 2-Aminononanoic acid?

-

Half-Life Extension: The extended alkyl tail promotes non-covalent binding to serum albumin, mimicking the "fatty acid lipidation" strategy (e.g., Liraglutide, Semaglutide) but without requiring lysine side-chain conjugation.

-

Membrane Permeability: Increases the logP of the peptide, facilitating interaction with lipid bilayers and improving cell penetration.

-

Proteolytic Stability: As a non-proteinogenic residue, it disrupts protease recognition sites.[1]

This protocol details the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of Acn-containing peptides.[1] While the

Pre-Synthesis Planning[1]

Reagents and Materials

| Reagent | Specification | Purpose |

| Fmoc-L-2-Aminononanoic Acid | >98% chiral purity | The core monomer.[1] Often abbreviated as Fmoc-Acn-OH .[1] |

| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang | Low loading is preferred (0.2–0.4 mmol/g) to reduce inter-chain aggregation.[1] |

| Coupling Reagents | DIC / Oxyma Pure | Preferred for suppressing racemization and maintaining high coupling efficiency.[1] |

| Alternative Coupling | HATU / HOAt / DIEA | Use for difficult sequences, though risk of enantiomerization is slightly higher. |

| Solvent System | DMF (Main), DCM (Swelling), NMP | Critical: Use NMP or a DMF/DCM binary mixture if aggregation is observed.[1] |

The "Greasy Residue" Strategy

When incorporating Acn, the resin-bound peptide becomes locally hydrophobic. Standard DMF washes may fail to solvate the peptide fully, causing the chain to fold back on itself.

-

Recommendation: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF for the coupling of Acn and the subsequent 2-3 residues.[1]

-

Chaotropic Salts: If the sequence is prone to beta-sheet formation, add 0.1 M LiCl or KSCN to the coupling mixture.

Experimental Protocol: Step-by-Step

Resin Preparation[1][2][3][4][5]

-

Weighing: Calculate resin requirement based on scale (e.g., 0.1 mmol scale).

-

Swelling:

Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v). Optional: Add 0.1 M HOBt to suppress aspartimide formation if Asp is present.

-

Cycle:

-

Wash: DMF (5x 1 min). Ensure flow rate is high to remove all piperidine.

Coupling of Fmoc-2-Aminononanoic Acid

Rationale: Acn is valuable.[1] We use a slightly lower excess (3 eq) compared to standard amino acids (5 eq) if supply is limited, but extend time.

-

Activation (In Vial):

-

Amino Acid: 3.0 equivalents of Fmoc-2-Aminononanoic acid.[1]

-

Activator: 3.0 equivalents of HATU (or DIC/Oxyma).[1]

-

Base: 6.0 equivalents of DIEA (only if using HATU).[1]

-

Solvent: Dissolve in minimal NMP (preferred) or DMF.

-

Pre-activation: Allow to react for 30 seconds (HATU) or 2 minutes (DIC/Oxyma).

-

-

Reaction:

-

Monitoring:

Post-Coupling Wash & Capping[1]

-

Wash: DMF (3x), then DCM (2x) .

-

Crucial: The DCM wash helps disrupt hydrophobic aggregates formed by the Acn side chain.

-

-

Capping (Recommended):

Cleavage and Isolation

-

Wash: Wash resin with DCM (5x) and dry under Nitrogen.[1]

-

Cocktail: TFA / TIS / H₂O (95:2.5:2.5).

-

Note: If the peptide contains Met or Cys, add EDT (2.5%).

-

-

Reaction: Shake for 2–3 hours.

-

Precipitation:

Visualization of the Workflow

The following diagram illustrates the critical decision points when coupling hydrophobic residues like 2-Aminononanoic acid.

Figure 1: Decision-gated workflow for SPPS emphasizing solvent switching for hydrophobic residues.

Analytical Quality Control

Because Acn increases lipophilicity, standard Reverse-Phase HPLC (RP-HPLC) gradients must be adjusted.[1]

HPLC Method Adjustment

-

Column: C18 or C8 (C8 is often better for very hydrophobic peptides to prevent irreversible binding).[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient: Standard peptides elute at 20–40% B. Acn-containing peptides often elute at 50–70% B .[1]

-

Temperature: Run the column at 45–60°C .

-

Why? Elevated temperature reduces hydrophobic interaction with the stationary phase and sharpens the peak shape, which can otherwise be broad due to aggregation.

-

Mass Spectrometry[7]

-

Mass Shift: 2-Aminononanoic acid adds 155.13 Da to the molecular weight (Residue mass:

).[1] -

Fragmentation: In MS/MS, the hydrophobic side chain is stable. Look for the characteristic immonium ion if high energy collision is used, though it is less diagnostic than aromatic residues.

Troubleshooting "The Hydrophobic Collapse"

If the coupling yield of the next amino acid after Acn is low, the peptide has likely aggregated.[5]

| Symptom | Root Cause | Solution |

| Incomplete Coupling | Steric shielding by the C7 tail.[1] | Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[1] |

| Broad HPLC Peak | Beta-sheet aggregation. | Purify at 60°C; Use a C4 or Phenyl-Hexyl column. |

| Low Solubility | High lipophilicity.[1] | Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or DMSO before injecting onto HPLC.[1] |

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7][8] Chemical Reviews. Detailed review of Fmoc orthogonality and side-chain protection strategies. [1]

-

Albericio, F., et al. (2018).[1] "Solid-Phase Synthesis of Peptides Containing Hydrophobic Residues." Methods in Enzymology. Discusses the use of NMP and chaotropic salts.

-

Zorzi, A., et al. (2017).[1] "Acylated Heptapeptide Binds Albumin with High Affinity and Application as Half-Life Extension Ligand."[1] Nature Communications.[1][9] Demonstrates the utility of fatty acid-like moieties in peptide half-life extension.[1] [1]

-

BenchChem Application Note. (2025). "Protocols for Solid-Phase Peptide Synthesis using Fmoc-Protected Amino Acids." General handling of Fmoc derivatives. [1]

-

BroadPharm Product Guide. (2024). "Fmoc-9-aminononanoic acid and Aliphatic Linkers." Distinguishes between spacer and alpha-amino variants.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. actu.epfl.ch [actu.epfl.ch]

Application Note: Enhancing Antimicrobial Peptide Efficacy through the Strategic Incorporation of 2-Aminononanoic Acid

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) are promising candidates, but their clinical translation is often hindered by issues of proteolytic instability and suboptimal activity.[2] A powerful strategy to address these limitations is the incorporation of non-canonical amino acids (ncAAs) to enhance the physicochemical and pharmacological properties of AMPs.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of the synthetic amino acid 2-aminononanoic acid (Aona) into AMPs. By leveraging the unique properties of Aona, researchers can develop peptides with potentially superior stability, antimicrobial potency, and therapeutic indices.

Introduction: The Rationale for Non-Canonical Amino Acids

AMPs typically function by disrupting the integrity of bacterial cell membranes. This mechanism is largely dependent on their amphipathic structure, where cationic and hydrophobic residues are segregated on opposite faces of the molecule. The incorporation of ncAAs offers a rational design approach to fine-tune these properties.[2][5] Specifically, introducing ncAAs with modified side chains can enhance hydrophobicity, alter secondary structure, and improve resistance to degradation by proteases.[1]

2-Aminononanoic acid, a leucine analogue with an extended linear seven-carbon side chain, is an exemplary ncAA for this purpose. Its integration into a peptide sequence can dramatically increase local hydrophobicity, a key determinant in the strength of peptide-membrane interactions. This enhanced interaction can lead to more potent antimicrobial activity.

Physicochemical Properties of 2-Aminononanoic Acid (Aona)

The primary advantage of Aona lies in its long, aliphatic side chain, which confers significantly greater hydrophobicity compared to standard proteinogenic amino acids. This property is critical for the membrane-disruptive action of many AMPs.

Table 1: Comparison of Hydrophobicity Scales

| Amino Acid | Side Chain | Hydrophobicity (Kyte-Doolittle Scale) |

|---|---|---|

| Glycine (Gly) | -H | -0.4 |

| Alanine (Ala) | -CH₃ | 1.8 |

| Valine (Val) | -CH(CH₃)₂ | 4.2 |

| Leucine (Leu) | -CH₂CH(CH₃)₂ | 3.8 |

| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | 4.5 |

| 2-Aminononanoic Acid (Aona) | -(CH₂)₆CH₃ | (Estimated > 5.0) |

Note: The hydrophobicity value for Aona is estimated to be significantly higher than that of isoleucine due to its extended n-heptyl side chain.

Mechanistic Implications:

-

Enhanced Membrane Association: The increased hydrophobicity of Aona promotes stronger partitioning into the lipid bilayer of bacterial membranes.

-

Improved Stability: The non-natural structure of Aona can sterically hinder protease recognition and cleavage, thereby increasing the peptide's in-vivo half-life.[1]

-

Modulation of Helicity: When positioned correctly within an amphipathic helix, Aona can stabilize the secondary structure, leading to more efficient membrane disruption.

Peptide Design, Synthesis, and Purification Workflow

The successful development of Aona-containing AMPs follows a systematic workflow from conceptual design to functional validation.

Caption: Overall workflow for the development of Aona-containing AMPs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aona-Peptides

This protocol outlines the manual synthesis of a peptide amide using Fmoc/tBu chemistry.[6][7]

1. Resin Preparation: a. Use a Rink Amide resin for C-terminal amide peptides.[8] Place 0.1 mmol of the resin in a fritted reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation.[7] Drain the solvent.

2. Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard and Aona): a. In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of Fmoc-amino acid (or Fmoc-2-aminononanoic acid) and 3.95 equivalents of HBTU in DMF. b. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. For the sterically hindered Aona, extending the coupling time to 4 hours or using a more potent coupling agent like HATU is recommended.[8] e. To confirm coupling completion, perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. f. Wash the resin with DMF (5 x 5 mL). g. Repeat steps 2 and 3 for each amino acid in the sequence.

4. Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen. b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[9] c. Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate containing the peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to isolate the desired peptide from synthesis byproducts.[10][11]

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a solution containing 50% Buffer B (see below). b. Filter the sample through a 0.45 µm syringe filter before injection.[12]

2. HPLC Conditions: a. Column: C18 semi-preparative column. b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point. Due to the high hydrophobicity of Aona, a slower, more shallow gradient may be required for optimal separation. e. Flow Rate: ~4 mL/min for a 10 mm diameter semi-prep column. f. Detection: Monitor absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF). c. Pool the pure fractions and lyophilize to obtain the final peptide powder.

Biophysical and Functional Characterization

After synthesis and purification, the peptide must be characterized to confirm its structure and evaluate its function.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.[13]

1. Sample Preparation: a. Prepare a 50-100 µM peptide stock solution in 10 mM phosphate buffer (pH 7.4). b. For membrane-mimicking conditions, prepare samples in the same buffer containing either 30 mM Sodium Dodecyl Sulfate (SDS) micelles or 50% (v/v) Trifluoroethanol (TFE).[14]

2. CD Spectroscopy: a. Use a quartz cuvette with a 0.1 cm pathlength.[15] b. Record spectra from 190 nm to 250 nm at 25°C. c. Subtract the spectrum of the corresponding buffer (blank). d. Convert the raw data to Mean Residue Ellipticity [θ].

3. Data Interpretation:

-

α-helical structures show characteristic negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[13][14]

-

Random coil structures are indicated by a strong negative band below 200 nm.[14]

Table 2: Hypothetical CD Data for a Parent vs. Aona-Modified AMP

| Peptide | Environment | [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Structure |

|---|---|---|---|

| Parent Peptide | Phosphate Buffer | -2,500 | Random Coil |

| Parent Peptide | 30 mM SDS | -18,000 | α-Helical |

| Aona-Peptide | Phosphate Buffer | -3,100 | Random Coil |

| Aona-Peptide | 30 mM SDS | -25,000 | Strongly α-Helical |

This hypothetical data illustrates how Aona incorporation can enhance the propensity of a peptide to adopt a helical conformation in a membrane-like environment.

Functional Validation: Antimicrobial and Cytotoxicity Assays

The final step is to determine the peptide's biological activity and selectivity.

Caption: Workflow for the functional validation of modified AMPs.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

1. Preparation: a. Prepare a 2x concentrated stock of the peptide in Mueller-Hinton Broth (MHB). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock with MHB to obtain a range of concentrations. c. Prepare a bacterial inoculum (e.g., E. coli, S. aureus) standardized to ~5 x 10⁵ CFU/mL in MHB.[17][18]

2. Incubation: a. Add an equal volume of the bacterial inoculum to each well of the plate. b. Include a positive control (bacteria, no peptide) and a negative control (MHB, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.[17]

3. Reading the MIC: a. The MIC is the lowest peptide concentration in which no turbidity (visible bacterial growth) is observed.[17]

Protocol 5: Hemolysis Assay

This assay measures the peptide's toxicity towards eukaryotic cells using red blood cells (RBCs) as a model.[19][20]

1. Preparation: a. Obtain fresh human or animal red blood cells. Wash the RBCs three times with Phosphate-Buffered Saline (PBS) by centrifugation and resuspend to create a 2% (v/v) solution. b. In a 96-well plate, serially dilute the peptide in PBS. c. Add an equal volume of the 2% RBC suspension to each well. d. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% lysis).

2. Incubation and Measurement: a. Incubate the plate at 37°C for 1 hour. b. Centrifuge the plate to pellet intact RBCs. c. Transfer the supernatant to a new plate and measure the absorbance at 405-450 nm to quantify hemoglobin release.

3. Calculation: a. Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Data Interpretation: The Therapeutic Index

The therapeutic index (TI) is a crucial measure of a peptide's selectivity, defined as the ratio of its toxicity to its activity.[21][22][23][24]

TI = HC₅₀ / MIC

A higher TI value indicates greater selectivity for bacterial cells over host cells, which is a primary goal in AMP development.

Table 3: Hypothetical Functional Data for a Parent vs. Aona-Modified AMP

| Peptide | MIC vs. E. coli (µM) | HC₅₀ (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Parent Peptide | 16 | 128 | 8 |

| Aona-Peptide | 4 | 160 | 40 |

This hypothetical data demonstrates a successful outcome where the incorporation of Aona led to a 4-fold increase in antimicrobial potency and a 5-fold improvement in the therapeutic index.

Conclusion

The strategic incorporation of 2-aminononanoic acid is a powerful and rational approach to enhance the therapeutic potential of antimicrobial peptides. The extended hydrophobic side chain of Aona can significantly improve membrane disruption, leading to higher antimicrobial potency. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and functional validation of Aona-modified AMPs. By following this systematic workflow, researchers can effectively explore this promising avenue of peptide engineering in the urgent search for next-generation antibiotics.

References

-

Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ASM Journals. URL: [Link]

-

Title: Hemolytic Activity of Antimicrobial Peptides. Source: PubMed. URL: [Link]

-

Title: Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Source: Taylor & Francis Online. URL: [Link]

-

Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: ResearchGate. URL: [Link]

-

Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria. Source: PubMed. URL: [Link]

-

Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ASM Journals. URL: [Link]

-

Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io. URL: [Link]

-

Title: High Therapeutic Index α-Helical AMPs and Their Therapeutic Potential on Bacterial Lung and Skin Wound Infections. Source: ACS Publications. URL: [Link]

-

Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Source: SEAFDEC/AQD Institutional Repository. URL: [Link]

-

Title: Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria. Source: PubMed. URL: [Link]

-

Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction. Source: ACS Publications. URL: [Link]

-

Title: Therapeutic Use of Antimicrobial Peptides. Source: MDPI Blog. URL: [Link]

-

Title: Minimum Inhibitory Concentration (MIC) Test. Source: Microbe Investigations. URL: [Link]

-

Title: HPLC Methods for Purification of Antimicrobial Peptides. Source: Springer Nature Experiments. URL: [Link]

-

Title: Cytotoxicity of antimicrobial peptides. Source: ResearchGate. URL: [Link]

-

Title: Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Source: MDPI. URL: [Link]

-

Title: Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Source: MDPI. URL: [Link]

-

Title: HPLC Analysis and Purification of Peptides. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Source: MDPI. URL: [Link]

-

Title: Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: Nowick Lab, UC Irvine. URL: [Link]

-

Title: HPLC analysis and purification of peptides. Source: SciSpace. URL: [Link]

-

Title: High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Source: ACS Publications. URL: [Link]

-

Title: Methods and protocols of modern solid phase peptide synthesis. Source: ResearchGate. URL: [Link]

-

Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent. Source: Biotage. URL: [Link]

-

Title: Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Source: MDPI. URL: [Link]

-

Title: Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Source: Taylor & Francis Online. URL: [Link]

-

Title: Selective Interaction of the Antimicrobial Peptide RKW with Bacterial Lipid Bilayers: A Biophysical Approach. Source: ACS Publications. URL: [Link]

-

Title: HPLC Purification of Peptides. Source: Protocols.io. URL: [Link]

-

Title: 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Source: Chemistry LibreTexts. URL: [Link]

-

Title: 2-Aminooctanoic acid | C8H17NO2 | CID 69522. Source: PubChem. URL: [Link]

-

Title: Circulat dichroism (CD) spectra of the antimicrobial peptide A20L. Source: ResearchGate. URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis. Source: National Center for Biotechnology Information. URL: [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Therapeutic Use of Antimicrobial Peptides - MDPI Blog [blog.mdpi.com]

Application Note: High-Efficiency Coupling of Sterically Hindered C9 Amino Acids

Abstract & Scope

The incorporation of sterically hindered C9 amino acids (e.g., adamantyl-alanine, tert-butyl-leucine analogs, and non-canonical phenylalanine derivatives) into peptide backbones presents a kinetic and thermodynamic challenge. The bulky side chains of these residues create a "steric wall" that impedes nucleophilic attack, leading to incomplete coupling, deletion sequences, and extensive racemization.

This guide provides an optimized framework for overcoming these barriers. We move beyond standard EDC/HOBt protocols, focusing on third-generation uronium/aminium (HATU, COMU) and phosphonium (PyAOP) reagents. We also detail the critical role of Oxyma Pure as a safer, high-efficiency alternative to benzotriazoles.

Mechanistic Insight: The Steric Barrier

To optimize coupling, one must understand the failure mode. In standard couplings, the rate-limiting step is the nucleophilic attack of the amine on the activated ester.

For C9 amino acids, the bulky side chain (

-

Kinetic Consequence: The reaction rate (

) drops significantly, often by orders of magnitude compared to Alanine or Glycine. -

Thermodynamic Consequence: The prolonged activation time allows competing pathways—specifically oxazolone formation and direct enolization —to dominate, resulting in epimerization (racemization).

Visualizing the Activation & Steric Clash

The following diagram illustrates the activation pathway and where steric hindrance blocks the reaction, necessitating high-activity leaving groups like HOAt or Oxyma.

Figure 1: The "Steric Wall" creates a kinetic bottleneck at the transition state. If the coupling (Active Ester → Product) is slower than the side reaction, racemization occurs. Reagents like HATU and COMU accelerate the coupling step to outcompete racemization.

Reagent Selection Matrix

For C9 amino acids, standard reagents (HBTU, EDC) are insufficient. The choice lies between HATU (7-azabenzotriazole) and COMU (Oxyma-based).[1]

| Feature | HATU (Gold Standard) | COMU (Modern Superior) | PyAOP (Specialist) |

| Leaving Group | HOAt (7-aza-1-hydroxybenzotriazole) | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | HOAt |

| Mechanism | Anchimeric assistance via pyridine N | "Proton-shuttle" effect of oxime | Anchimeric assistance |

| Reactivity | Very High | Ultra High (Often > HATU) | Very High |

| Racemization | Low | Lowest | Low |

| Solubility | Moderate (DMF) | Excellent (DMF, DCM) | Good |

| Safety | Explosive risk (HOAt) | Safe (Non-explosive) | Explosive risk |

| Best For | Extreme hindrance, cyclization | General hindered coupling, SPPS | Fragment coupling (No guanidinylation) |

Expert Recommendation

Use COMU as the primary reagent. Recent data suggests COMU matches or exceeds HATU's efficiency for hindered couplings (like Aib or N-methylated residues) while offering a safer handling profile and easier removal of by-products (water-soluble) [1][2].

Use PyAOP only if the reaction is extremely slow (>2 hours) and you wish to avoid the risk of guanidinylation (a side reaction where the amine reacts with the uronium moiety of HATU/COMU instead of the amino acid) [3].

Protocol 1: Solution-Phase Coupling (High Precision)

This protocol is optimized for coupling a Boc/Fmoc-protected C9 amino acid to a sterically hindered amine (or amino acid ester).

Materials

-

Amino Acid: Fmoc-C9-AA-OH (1.0 equiv)

-

Amine Component: H-AA-OR (1.0 equiv)

-

Reagent: COMU (1.0 equiv) or HATU (1.1 equiv)

-

Base: 2,4,6-Collidine (TMP) (2.0 – 3.0 equiv)

-

Why Collidine? It is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization (proton abstraction) while sufficiently activating the reagent [4].

-

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration).

Step-by-Step Methodology

-

Pre-Activation (Critical):

-

Dissolve the Fmoc-C9-AA-OH and COMU in the minimum amount of anhydrous DMF.

-

Cool the solution to 0°C (ice bath).

-

Add 1.0 equiv of Collidine.

-

Stir for exactly 1–2 minutes . Do not exceed this time to avoid active ester hydrolysis or rearrangement.

-

-

Coupling:

-

Add the amine component (dissolved in minimal DMF) to the activated mixture.

-

Add the remaining Collidine (1.0–2.0 equiv).

-

Allow the mixture to warm to room temperature naturally.

-

-

Monitoring:

-

Monitor via HPLC/UPLC after 30 minutes.

-

If conversion is <80% at 1 hour, do not add more base. Instead, add a second portion of COMU (0.5 equiv).

-

-

Work-up:

-

Dilute with EtOAc. Wash with 5% KHSO₄ (removes Collidine), water, and brine.

-

Note: COMU by-products are water-soluble, simplifying purification compared to urea by-products from DCC.

-

Protocol 2: Microwave-Assisted SPPS

Microwave energy is the "great equalizer" for steric hindrance, providing the thermal energy required to cross the transition state barrier without causing the degradation associated with conventional heating [5].

Workflow Diagram: SPPS Cycle

Optimized Parameters (CEM Liberty / Biotage Initiator)

-

Temperature: 75°C (Standard) or 50°C (for Cys/His to prevent epimerization).

-

Reagents:

-

0.2 M Amino Acid in DMF.

-

0.5 M COMU in DMF.

-

1.0 M Oxyma Pure in DMF (Additive).

-

2.0 M DIPEA in NMP.

-

-

Cycle:

-

Ramp: 2 minutes to 75°C.

-

Hold: 5 minutes at 75°C (30W max power).

-

Double Coupling: For C9 amino acids, always employ a double coupling strategy. Drain the vessel after the first coupling and repeat with fresh reagents.

-

Why Oxyma in the Deprotection step? Adding 0.1 M Oxyma Pure to the piperidine deprotection solution suppresses the formation of aspartimide and prevents racemization of the preceding sensitive residue [6].

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric bulk preventing attack. | 1. Switch from DIPEA to Collidine .2. Use Microwave heating (75°C).3. Perform Double Coupling . |

| Racemization (>5%) | Base-catalyzed enolization. | 1. Lower temperature to 50°C or RT.2. Use Oxyma Pure as additive.3. Ensure pre-activation time is <2 mins. |

| Guanidinylation | Excess uronium reagent reacting with amine. | 1. Switch to PyAOP (Phosphonium).2. Use exactly 0.95 equiv of HATU/COMU relative to Acid. |

| Aggregation | Peptide chain folding. | 1. Use Pseudoproline dipeptides if Ser/Thr/Cys are present.2. Switch solvent to NMP or add chaotropic salts (LiCl). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Carpino, L. A., et al. (1994). The 7-Azabenzotriazole System: Effects of Structure and Substitution on the Efficiency of Peptide Coupling Reagents. Journal of the American Chemical Society. [Link][2]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3][Link]

-

Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[4] Chemistry – A European Journal. [Link]

Sources

2-Aminononanoic acid hydrochloride preparation for biological assays

Executive Summary

2-Aminononanoic acid (also known as

However, the free zwitterionic form exhibits poor solubility in neutral aqueous buffers, leading to inconsistent biological data. This guide details the conversion to and preparation of 2-Aminononanoic Acid Hydrochloride (2-ANA·HCl) . The hydrochloride salt form dramatically improves solubility, ensures stoichiometric precision, and stabilizes the molecule for long-term storage.

Chemical Profile & Material Specifications

Understanding the stoichiometry is vital for accurate molar dosing.

| Property | Free Acid (Zwitterion) | Hydrochloride Salt (Target) |

| CAS Number | 5440-35-7 | N/A (Salt Form) |

| Formula | ||

| Molecular Weight | 173.25 g/mol | 209.71 g/mol |

| Solubility (Water) | < 1 mg/mL (Poor) | > 50 mg/mL (Excellent) |

| pKa Values | Acidic shift due to HCl | |

| Appearance | White waxy solid/powder | White crystalline powder |

Protocol A: In-Situ Preparation of Stock Solution (Recommended)

For immediate use in biological assays (cell culture, enzymatic kinetics).

Objective: Create a sterile, 100 mM stock solution of 2-ANA·HCl directly from the free acid precursor, ensuring complete protonation and solubility.

Reagents Required:

-

2-Aminononanoic acid (Free acid, >98% purity)

-

1.0 M Hydrochloric Acid (HCl), sterile filtered

-

Milli-Q Water (18.2 MΩ·cm)

-

0.22 µm PVDF Syringe Filter (Low protein binding)

Step-by-Step Methodology:

-

Stoichiometric Calculation: To prepare 10 mL of 100 mM stock:

Note: We weigh the free acid but create the salt in solution. -

Solubilization (The Acid Shift):

-

Weigh 173.3 mg of 2-aminononanoic acid into a 15 mL polypropylene conical tube.

-

Add 1.1 mL of 1.0 M HCl .

-

Scientific Rationale: This provides a 1.1:1 molar ratio of HCl to amino acid. The excess acid ensures the amine is fully protonated (

), breaking the zwitterionic lattice energy that limits solubility. -

Vortex vigorously for 60 seconds. The solution should become clear. If particulate remains, sonicate at 40°C for 5 minutes.

-

-

Dilution & Buffering:

-

Add 8.9 mL of Milli-Q water to reach a final volume of 10 mL.

-

Result: You now have a 100 mM solution of 2-Aminononanoic acid hydrochloride in ~0.1 M HCl.

-

-

Sterilization:

-

Pass the solution through a 0.22 µm PVDF filter into a sterile amber vial.

-

Caution: Do not use Nylon filters, as lipophilic amino acids can adsorb to the membrane.

-

-

Assay Integration:

-

When adding this stock to cell culture media (pH 7.4), the small volume of HCl will be buffered by the media's bicarbonate/HEPES system.

-

Example: Adding 10 µL of stock to 1 mL media yields 1 mM 2-ANA. The final acid addition is only 1 mM HCl, which is negligible for buffered media.

-

Protocol B: Bulk Synthesis of Solid 2-ANA·HCl

For synthesis of peptides or long-term dry storage.

Objective: Isolate the solid hydrochloride salt to prevent hygroscopic degradation and ensure easy weighing for future experiments.

Workflow Diagram (Graphviz)